LogP Shift and Membrane Permeability
The title compound exhibits a predicted LogP of 1.15, compared with −0.87 for the unsubstituted pyrazole-4-methanol (CAS 25222-43-9), a quantified ΔLogP of +2.02 . This shift places the title compound squarely within the optimal lipophilicity range for oral absorption and CNS penetration (LogP 1–3), whereas the comparator falls well outside this range [1]. The N-methylation and oxolane substitution together contribute to this lipophilicity enhancement, with the oxolane ring alone adding approximately 0.8–1.2 LogP units based on fragment-based analysis (cf. (5-methyloxolan-2-yl)methanol LogP ≈ 0.36) [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.1524 |
| Comparator Or Baseline | (1H-Pyrazol-4-yl)methanol (CAS 25222-43-9): LogP = −0.87 |
| Quantified Difference | ΔLogP = +2.02 (12.5‑fold increase in predicted octanol/water partitioning) |
| Conditions | Predicted LogP values from computational models; comparator experimental/predicted data from FINETECH and ChemSrc databases |
Why This Matters
A LogP difference of >2.0 is pharmacokinetically decisive: the comparator would require substantial structural modification or formulation to achieve comparable membrane permeability, making the title compound the preferred starting point for lead discovery programs targeting intracellular or CNS targets.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
- [2] ChemBase.cn. LogP = 0.357 for (5-methyloxolan-2-yl)methanol. Accessed May 2026. View Source
